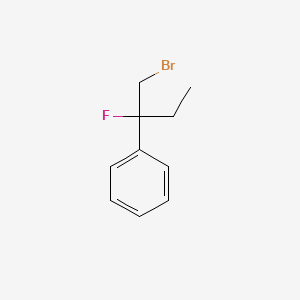
(1-Bromo-2-fluorobutan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromo-2-fluorobutan-2-yl)benzene is a useful research compound. Its molecular formula is C10H12BrF and its molecular weight is 231.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What are the optimal synthetic routes for preparing (1-Bromo-2-fluorobutan-2-yl)benzene, and how can competing side reactions be minimized?
Methodological Answer:
The synthesis typically involves halogenation or fluorination of pre-functionalized intermediates. For example, bromination of a fluorinated butanol derivative using PBr₃ or HBr in anhydrous conditions (analogous to methods for 1-(4-Bromobutoxy)-2-fluorobenzene in ). Competing side reactions (e.g., elimination or over-halogenation) can be mitigated by:
- Temperature control : Maintaining low temperatures (−10°C to 0°C) to suppress elimination pathways.
- Solvent selection : Using non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
- Stoichiometry : Limiting brominating agents to 1.1–1.3 equivalents (as seen in similar bromo-fluorobenzene syntheses in ).
Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm regioselectivity and purity .
Q. Basic: How can the structural configuration of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR analysis : Compare experimental ¹⁹F and ¹H NMR shifts with DFT-calculated values. For example, the fluorine atom at position 2 induces distinct deshielding in adjacent protons (δ ~4.5–5.5 ppm) .
- X-ray crystallography : Use SHELXL ( ) for refinement. A well-diffracting crystal (e.g., grown via slow evaporation in hexane/ethyl acetate) can resolve stereochemical ambiguity. Key metrics: R-factor < 5%, bond-length mismatch < 0.01 Å .
Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The bromine atom’s leaving-group ability is modulated by:
- Steric hindrance : The bulky 2-fluorobutan-2-yl group slows SN2 mechanisms, favoring SN1 pathways in polar solvents (e.g., DMSO).
- Electronic effects : The electron-withdrawing fluorine atom stabilizes the carbocation intermediate, accelerating SN1 reactivity.
Experimental validation: Compare reaction rates in SN1/SN2 conditions (e.g., AgNO₃ in ethanol vs. NaCN in DMF). Kinetic data can be modeled using Eyring plots .
Q. Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Optimize transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d) basis sets. The bromine atom’s electrophilicity and fluorine’s inductive effects dictate coupling efficiency.
- Charge distribution analysis : Mulliken charges on the bromine atom (e.g., −0.3 to −0.5 e) correlate with Pd-catalyzed coupling yields. Validate predictions experimentally via GC-MS or HPLC .
Q. Advanced: How should researchers resolve contradictions between observed spectral data (e.g., NMR splitting patterns) and expected structures?
Methodological Answer:
- Dynamic NMR studies : Variable-temperature ¹H NMR can reveal conformational exchange (e.g., restricted rotation around the C-Br bond). For example, coalescence temperatures > 100°C indicate high rotational barriers.
- 2D NMR (COSY, NOESY) : Identify through-space couplings between fluorine and neighboring protons. Cross-peaks in NOESY spectra confirm spatial proximity .
Q. Basic: What are the stability considerations for storing this compound, and how can decomposition products be identified?
Methodological Answer:
- Storage conditions : Store in amber vials under inert gas (Ar/N₂) at −20°C to prevent photolytic or thermal degradation.
- Decomposition monitoring : Use TLC or GC-MS to detect hydrobromic acid (HBr) or fluorinated alkenes (elimination products). Accelerated stability studies (40°C/75% RH for 14 days) can predict shelf life .
Q. Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIEs) in the hydrolysis of this compound?
Methodological Answer:
- Deuterium labeling : Synthesize deuterated analogs (e.g., 2-fluorobutan-2-yl-d₃) to measure primary KIEs (k_H/k_D > 1 indicates bond-breaking in the rate-determining step).
- Secondary KIEs : Compare rates of protio and deuterio substrates to distinguish between concerted (k_H/k_D ~1) and stepwise mechanisms (k_H/k_D > 1.2) .
属性
分子式 |
C10H12BrF |
|---|---|
分子量 |
231.1 g/mol |
IUPAC 名称 |
(1-bromo-2-fluorobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12BrF/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI 键 |
BGBKPEHSHCATKY-UHFFFAOYSA-N |
规范 SMILES |
CCC(CBr)(C1=CC=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















